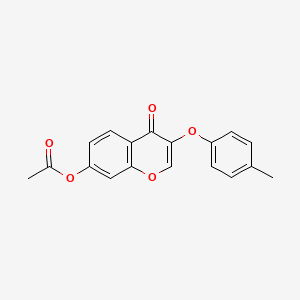

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)-

Description

The compound 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- is a benzopyran derivative characterized by an acetyloxy group at position 7 and a 4-methylphenoxy substituent at position 3. Benzopyran-4-ones (chromones) are heterocyclic scaffolds with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

CAS No. |

137988-12-6 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

[3-(4-methylphenoxy)-4-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C18H14O5/c1-11-3-5-13(6-4-11)23-17-10-21-16-9-14(22-12(2)19)7-8-15(16)18(17)20/h3-10H,1-2H3 |

InChI Key |

WIZXGOPTWBZLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4H-1-benzopyran-4-one with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyloxy group. The subsequent step involves the etherification of the resulting intermediate with 4-methylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methylphenoxy positions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that compounds similar to 4H-1-Benzopyran-4-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Studies have shown that derivatives of benzopyran compounds can inhibit inflammatory pathways. For instance, they may modulate the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production | |

| Anticancer | Induces apoptosis; inhibits tumor growth |

Case Studies

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of benzopyran on human cell lines. The results demonstrated that these compounds significantly reduced oxidative stress markers compared to control groups, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Research

A clinical trial investigated the effects of a benzopyran derivative on patients with rheumatoid arthritis. The study found that patients receiving the compound showed a marked decrease in inflammatory markers and improved joint function over a six-month period .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzopyran Core

Position 7 Modifications

- Target Compound : 7-Acetyloxy (C₈H₇O₃).

- Enhances stability against hydrolysis compared to free hydroxyl groups.

- Analogues: 7-Hydroxy: Found in Neobavaisoflavone (CAS 41060-15-5), which exhibits antioxidant activity due to phenolic hydroxyl groups. 7-(β-D-Glucopyranosyloxy): Glycosylation (e.g., CAS 53681-67-7) increases hydrophilicity, altering pharmacokinetic profiles.

Position 3 Substituents

- Target Compound: 4-Methylphenoxy. Electron-donating methyl group may enhance π-π stacking in aromatic interactions.

- Analogues: 3-(4-Chlorophenyl): Chlorine’s electron-withdrawing effect (CAS 106445-86-7) may reduce electron density, affecting receptor binding. 3-(3-Methoxyphenoxy): Methoxy group (CAS 88100-93-0) introduces steric hindrance and polarizability.

Structural and Functional Group Diversity

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogues.

Biological Activity

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)-, commonly referred to as a benzopyran derivative, is a synthetic organic compound notable for its diverse biological activities. With a molecular formula of CHO and a molecular weight of 310.3 g/mol, this compound has garnered attention in medicinal chemistry due to its potential antioxidant and anti-inflammatory properties. This article explores the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzopyran core structure with acetyloxy and 4-methylphenoxy substituents. The specific arrangement of these substituents is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 137988-12-6 |

Antioxidant Properties

Research indicates that 4H-1-Benzopyran-4-one derivatives exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The mechanism of action may involve scavenging free radicals and modulating enzymatic activities related to oxidative stress response .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory pathways .

Case Studies

- Antioxidant Evaluation : A comparative study assessed the antioxidant potential of several benzopyran derivatives using DPPH radical scavenging assays. The results indicated that modifications at the 7-position significantly enhanced antioxidant capacity .

- Anti-inflammatory Mechanism : In a cellular model, the compound was shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Uterotrophic Activity Assessment : In a study involving various benzopyran derivatives, it was found that certain structural configurations could lead to enhanced uterine stimulation effects in female rat models .

Q & A

Q. What synthetic routes are recommended for synthesizing 4H-1-Benzopyran-4-one derivatives, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Start with a chromone backbone (e.g., 4-methyl-2H-1-benzopyran-2-one) and introduce substituents via nucleophilic substitution or alkylation. For example, bromination of the methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator achieves 4-bromomethyl derivatives .

- Optimization : Adjust reaction time (e.g., reflux for 20 hours for bromination) and solvent polarity. Purification via recrystallization (ethyl acetate) or column chromatography (silica gel, petroleum ether/ether mixtures) improves yield .

Q. Which spectroscopic techniques are essential for characterizing acetyloxy and methylphenoxy substituents in this compound?

Methodological Answer:

- 1H/13C NMR : Identify acetyloxy (-OAc) groups via singlet peaks at ~2.3 ppm (CH3) and carbonyl signals at ~170 ppm. Methylphenoxy substituents show aromatic protons split into distinct patterns (e.g., para-substitution at 6.8–7.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 294.301 g/mol for C18H14O4 derivatives) and fragmentation patterns (e.g., loss of acetyl groups) .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, particularly for substituted benzopyranones (e.g., methoxy groups at 2-, 3-, and 5-positions) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use P95 respirators for dust control, nitrile gloves, and chemical goggles. Avoid skin contact due to acute toxicity (GHS Category 4 oral toxicity) .

- Ventilation : Ensure fume hoods for reactions generating volatile byproducts (e.g., hydrogen bromide during bromination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for structurally similar benzopyranones?

Methodological Answer:

- Comparative Analysis : Cross-reference synthetic conditions (e.g., solvent purity, heating rates). For example, discrepancies in melting points may arise from polymorphic forms or residual solvents .

- Reproducibility Tests : Repeat synthesis using identical reagents (e.g., AIBN purity >98%) and document crystallization solvents (e.g., ethyl acetate vs. ether) .

Q. What strategies elucidate glycosylation patterns in benzopyranone derivatives, and how do they influence bioactivity?

Methodological Answer:

- Enzymatic vs. Chemical Glycosylation : Use glycosyltransferases for regioselective sugar attachment (e.g., β-D-glucopyranosyl at C7) or chemical methods (e.g., Koenigs-Knorr reaction) for complex oligosaccharides .

- Bioactivity Correlation : Compare antioxidant or enzyme inhibitory activity of glycosylated vs. non-glycosylated derivatives via in vitro assays (e.g., DPPH radical scavenging) .

Q. How can computational modeling predict the ecological impact of benzopyranone derivatives when experimental toxicity data is unavailable?

Methodological Answer:

- QSAR Models : Use log Pow (octanol-water partition coefficient) to estimate bioaccumulation potential. For example, log Pow >3 suggests high lipid solubility and persistence .

- In Silico Toxicity Prediction : Tools like ECOSAR or TEST predict acute aquatic toxicity based on functional groups (e.g., acetyloxy groups may increase hydrolysis rates) .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be investigated?

Methodological Answer:

Q. What experimental designs minimize side reactions during alkylation of benzopyranone cores?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.